molecular formula C24H16Cl2O4 B3755526 3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 3-phenylpropanoate CAS No. 449147-62-0

3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 3-phenylpropanoate

Cat. No.: B3755526
CAS No.: 449147-62-0
M. Wt: 439.3 g/mol
InChI Key: ALPBQSGJNLYSAO-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 3-phenylpropanoate” is a complex organic molecule. It contains a chromen-7-yl group, which is a common motif in many bioactive compounds . The 2,4-dichlorophenyl group is a type of halogenated phenyl group, which is often seen in pharmaceuticals and agrochemicals due to its ability to enhance bioactivity . The 3-phenylpropanoate group is a type of aromatic ester, which is commonly used in the synthesis of various drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromene ring, a dichlorinated phenyl ring, and a phenylpropanoate ester group. The exact three-dimensional structure would depend on the specific stereochemistry at the chiral centers in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester group, the dichlorinated phenyl ring, and the chromene ring. The ester could undergo hydrolysis or transesterification reactions. The dichlorinated phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorinated phenyl ring could increase its lipophilicity, while the ester group could enhance its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety profile .

Properties

IUPAC Name

[3-(2,4-dichlorophenyl)-4-oxochromen-7-yl] 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2O4/c25-16-7-9-18(21(26)12-16)20-14-29-22-13-17(8-10-19(22)24(20)28)30-23(27)11-6-15-4-2-1-3-5-15/h1-5,7-10,12-14H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPBQSGJNLYSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801161235
Record name 3-(2,4-Dichlorophenyl)-4-oxo-4H-1-benzopyran-7-yl benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449147-62-0
Record name 3-(2,4-Dichlorophenyl)-4-oxo-4H-1-benzopyran-7-yl benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449147-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dichlorophenyl)-4-oxo-4H-1-benzopyran-7-yl benzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,4-dichlorophenyl)-4-oxo-4H-chromen-7-yl 3-phenylpropanoate
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